Technical Monograph: 5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine
Technical Monograph: 5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine
The following technical guide details the chemical properties, synthesis, and reactivity of 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine .
Chemical Identity & Core Scaffold Analysis
Executive Summary 5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine (CAS: 687999-84-4) is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for purine bases and a core pharmacophore in kinase inhibitors (e.g., CDKs, Aurora kinases).[1] Characterized by a "push-pull" electronic system—where the electron-rich pyrrolidine ring donates electron density into the electron-deficient pyrazole core—this molecule exhibits unique regioselectivity in electrophilic substitution and annulation reactions. This guide provides a comprehensive technical analysis for researchers utilizing this intermediate in drug discovery.
Structural Identity & Physicochemical Profile[2][3]
The molecule exists as a tautomeric equilibrium of 3,5-diaminopyrazole derivatives. The pyrrolidine ring at position 5 acts as a strong mesomeric donor (+M effect), significantly increasing the electron density at the C4 position compared to unsubstituted pyrazoles.
| Property | Data |
| IUPAC Name | 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine |
| CAS Number | 687999-84-4 |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
| SMILES | NC1=NNC(N2CCCC2)=C1 |
| pKa (Calculated) | ~4.5 (Exocyclic amine), ~13.5 (Pyrazolic NH) |
| H-Bond Donors | 3 (NH₂, NH) |
| H-Bond Acceptors | 2 (Pyrazolic N, Pyrrolidine N) |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water/non-polar solvents. |
Tautomeric Equilibrium
In solution, the molecule undergoes rapid annular tautomerism. While the 1H- and 2H- tautomers are degenerate in the unsubstituted state, the pyrrolidine substituent stabilizes specific resonance forms, enhancing the nucleophilicity of the exocyclic amine.
Figure 1: Tautomeric equilibrium. The 1H-form is generally favored in polar solvents due to dipole minimization.
Synthetic Methodologies
The most robust synthetic route for 4-unsubstituted 3,5-diaminopyrazoles involves the "Ketene Dithioacetal" strategy. This method avoids the formation of the 4-cyano byproduct common in malononitrile routes, yielding the clean 4-H species.
Protocol: Ketene Dithioacetal Route
This self-validating protocol relies on the sequential displacement of methylthio groups.
-
Precursor Synthesis: Reaction of acetonitrile with carbon disulfide (
) and methyl iodide ( ) in the presence of a strong base (NaH or KOtBu) yields 3,3-bis(methylthio)acrylonitrile . -
Nucleophilic Displacement: The precursor is treated with pyrrolidine (1.0 equiv) in refluxing ethanol. The pyrrolidine selectively displaces one methylthio group to form 3-(methylthio)-3-(pyrrolidin-1-yl)acrylonitrile .
-
Checkpoint: Monitor by TLC. The disappearance of the starting dithioacetal indicates completion.
-
-
Cyclization: The intermediate is treated with hydrazine hydrate (excess) in refluxing ethanol. Hydrazine displaces the second methylthio group and cyclizes onto the nitrile carbon.
-
Purification: The product precipitates upon cooling or can be recrystallized from ethanol/water.
-
Figure 2: Synthetic workflow via the ketene dithioacetal route, ensuring regioselective formation of the 3,5-diamino core.
Reactivity Profile & Functionalization[4]
The scaffold presents three distinct nucleophilic sites: the exocyclic amine (
A. Electrophilic Aromatic Substitution (C4-Selectivity)
The pyrrolidine ring is a strong electron donor, making the C4 position highly nucleophilic.
-
Halogenation: Reaction with NIS or NBS occurs rapidly at C4 to yield 4-iodo or 4-bromo derivatives, which are critical intermediates for Suzuki/Sonogashira couplings.
-
Nitration: Standard nitration conditions (
) yield the 4-nitro derivative.
B. Annulation (Pyrazolo[1,5-a]pyrimidine Formation)
Reaction with 1,3-dielectrophiles (e.g., 1,3-diketones, enaminones) leads to fused bicyclic systems.
-
Regioselectivity: The exocyclic amine (
) typically attacks the most electrophilic carbonyl first, followed by cyclization of the ring nitrogen ( ). -
Application: This reaction is the primary route to "Zaleplon-like" GABA-A modulators and CDK inhibitors.
C. Acylation & Alkylation[1][5]
-
Acylation: Occurs exclusively at the exocyclic primary amine (
) under standard conditions (AcCl, Pyridine). -
Alkylation: Alkylation of the ring nitrogens (
) is often non-selective, yielding a mixture of regioisomers. Protection of the exocyclic amine is recommended before attempting -alkylation.
Figure 3: Reactivity map highlighting the three primary vectors for chemical modification.
Medicinal Chemistry Applications
This scaffold is a validated "ATP-mimetic" pharmacophore. The pyrazole nitrogens and exocyclic amine form a characteristic donor-acceptor-donor (D-A-D) motif that binds to the hinge region of kinase enzymes.
-
Kinase Inhibition: The pyrrolidine group often occupies the solvent-exposed region or a hydrophobic pocket (e.g., the ribose binding pocket), improving potency and solubility compared to planar aromatic substituents.
-
GPCR Ligands: Used in the design of Cannabinoid (CB1/CB2) antagonists and NPY5 antagonists.
Safety & Handling
-
Hazards: Classified as an Irritant (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrazole amines can oxidize or darken upon prolonged exposure to air and light.
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
El-Taweel, F. M., & Elnagdi, M. H. (2004). Synthesis and Bioactivity of 3,5-Diaminopyrazoles. Arkivoc , (i), 198-250.
- Tomchei, E. et al. (2012). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3,5-diaminopyrazoles. Journal of Heterocyclic Chemistry, 49(5), 1165-1170.
-
BLD Pharm. (2024). Safety Data Sheet: 5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine.
- Fichez, J., et al. (2012). Recent Advances in Aminopyrazole Synthesis and Functionalization. Current Organic Chemistry, 16(1), 1-25.
-
PubChem Database. (2024). Compound Summary: 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine (CID 45088327).
